3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester
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Overview
Description
3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
It is known that similar compounds have applications in the field of medicine, organic synthesis, and fine chemicals . They are important intermediates for the synthesis of cholinergic drugs, which can treat gastrointestinal diseases .
Mode of Action
It’s known that similar compounds interact with their targets through a process known as borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and biological activity.
Biochemical Pathways
It’s known that similar compounds play a role in the synthesis of cholinergic drugs . These drugs work by mimicking the neurotransmitter acetylcholine, thereby affecting various biochemical pathways related to nerve signal transmission.
Pharmacokinetics
It’s known that similar compounds are used as intermediates in drug synthesis , suggesting that they may undergo various transformations in the body to produce the active drug molecule.
Result of Action
As an intermediate in the synthesis of cholinergic drugs , it likely contributes to the therapeutic effects of these drugs, which include increased smooth muscle contraction and stimulation of exocrine glands, among others.
Action Environment
It’s known that similar compounds are used in organic synthesis , suggesting that factors such as temperature, pH, and the presence of other chemicals could potentially affect their reactivity and stability.
Biochemical Analysis
Biochemical Properties
It is known to be an important intermediate in the synthesis of cholinergic drugs . These drugs interact with acetylcholine, a neurotransmitter, and its associated enzymes and receptors, influencing biochemical reactions in the nervous system.
Cellular Effects
The cellular effects of 3-Bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine are not well-studied. As an intermediate in the synthesis of cholinergic drugs, it may indirectly influence cell function. Cholinergic drugs can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of acetylcholine in the nervous system .
Molecular Mechanism
The molecular mechanism of action of 3-Bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is not well-understood. As an intermediate in the synthesis of cholinergic drugs, it may contribute to their effects by being incorporated into the final drug molecule. These drugs typically work by mimicking acetylcholine, binding to its receptors, and influencing downstream signaling pathways .
Metabolic Pathways
As an intermediate in the synthesis of cholinergic drugs, it may be involved in pathways related to the metabolism of these drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester typically involves the reaction of 3-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction temperature is often maintained between 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., THF, DMF).
Conditions: Inert atmosphere, temperatures ranging from room temperature to 100°C, and reaction times varying from a few hours to overnight.
Major Products
The major products formed from these reactions are biaryl or diaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester is used as a key reagent in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used to create bioactive molecules that can interact with specific biological targets. It is often employed in the synthesis of small molecule inhibitors and probes for studying biological pathways.
Medicine
In medicinal chemistry, this compound is used in the development of new drugs. Its role in forming biaryl structures is crucial for creating compounds with improved pharmacological properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and polymers. Its versatility in forming various chemical bonds makes it a valuable component in material science.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxypyridine-4-boronic acid pinacol ester
- 3-Bromo-2-methoxypyridine-6-boronic acid pinacol ester
- 3-Bromo-2-methoxypyridine-5-boronic acid
Uniqueness
Compared to its analogs, 3-Bromo-2-methoxypyridine-5-boronic acid pinacol ester offers unique reactivity and selectivity in cross-coupling reactions. Its specific substitution pattern on the pyridine ring allows for the formation of distinct biaryl structures, which are not easily accessible using other boronic esters.
Properties
IUPAC Name |
3-bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16-5)15-7-8/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WALDKLDBKMQUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2223040-05-7 |
Source
|
Record name | 3-bromo-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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